6-Bromo-indan-1-one 1,2-ethanediol ketal
Overview
Description
6-Bromo-indan-1-one 1,2-ethanediol ketal is a chemical compound with the molecular formula C11H11BrO2 and a molecular weight of 255.11 g/mol . It is a derivative of indanone, where the bromine atom is substituted at the sixth position and the ketone group is protected as a 1,2-ethanediol ketal . This compound is often used in organic synthesis and research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-indan-1-one 1,2-ethanediol ketal typically involves the bromination of indanone followed by ketalization. The bromination can be achieved using bromine or N-bromosuccinimide in the presence of a catalyst such as iron(III) bromide . The resulting 6-bromo-indanone is then reacted with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the ketal .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-indan-1-one 1,2-ethanediol ketal undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketal group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ketal can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Major Products Formed
Substitution: Various substituted indanone derivatives depending on the nucleophile used.
Reduction: 6-Bromo-indan-1-ol 1,2-ethanediol ketal.
Oxidation: 6-Bromo-indan-1-one 1,2-ethanediol carboxylic acid.
Scientific Research Applications
6-Bromo-indan-1-one 1,2-ethanediol ketal is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: For the development of potential pharmaceutical agents.
Material Science: In the preparation of novel materials with specific properties.
Biological Studies: As a probe to study enzyme mechanisms and interactions.
Mechanism of Action
The mechanism of action of 6-Bromo-indan-1-one 1,2-ethanediol ketal involves its interaction with specific molecular targets. The bromine atom and ketal group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-indan-1-one 1,2-ethanediol ketal: Similar structure but with a chlorine atom instead of bromine.
6-Fluoro-indan-1-one 1,2-ethanediol ketal: Similar structure but with a fluorine atom instead of bromine.
6-Iodo-indan-1-one 1,2-ethanediol ketal: Similar structure but with an iodine atom instead of bromine.
Uniqueness
6-Bromo-indan-1-one 1,2-ethanediol ketal is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine is a larger and more polarizable atom compared to chlorine, fluorine, and iodine, leading to different chemical behavior and interactions .
Properties
IUPAC Name |
5-bromospiro[1,2-dihydroindene-3,2'-1,3-dioxolane] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-9-2-1-8-3-4-11(10(8)7-9)13-5-6-14-11/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFACNZKELSKHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3=C1C=CC(=C3)Br)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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